molecular formula C18H21N3O4S B297028 N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide

N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide

Cat. No. B297028
M. Wt: 375.4 g/mol
InChI Key: DJWIEJHEKRHQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since become one of the most commonly prescribed NSAIDs. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. The selective inhibition of COX-2 by Celecoxib has been found to be effective in reducing pain and inflammation, while minimizing the risk of gastrointestinal complications.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide is based on its selective inhibition of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX-2, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide reduces the production of prostaglandins, which results in a reduction in pain and inflammation. Additionally, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to have other effects on the body, including the inhibition of angiogenesis, which is the formation of new blood vessels, and the induction of apoptosis, which is programmed cell death.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to have a number of biochemical and physiological effects on the body, including the inhibition of COX-2, the reduction of prostaglandin production, the inhibition of angiogenesis, and the induction of apoptosis. Additionally, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to have antiplatelet and antithrombotic effects, which can help prevent the formation of blood clots and reduce the risk of heart attack and stroke. N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has also been found to have antioxidant and anti-inflammatory effects, which can help reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This makes N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide less likely to cause gastrointestinal complications, which can be a problem with non-selective NSAIDs. Another advantage is that N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been extensively studied and has a well-established safety profile. However, one of the limitations of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body. Additionally, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide is a prescription drug and may not be readily available for lab experiments.

Future Directions

There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide. Another area of research is the identification of new therapeutic applications for N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, such as in the treatment of neurodegenerative diseases or autoimmune disorders. Additionally, there is a need for more research on the long-term effects of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, particularly in terms of its effects on cardiovascular health and cancer risk. Finally, there is a need for more research on the mechanisms of action of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, particularly in terms of its effects on angiogenesis and apoptosis.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 4-bromoaniline with acetic anhydride to form N-acetyl-4-bromoaniline. This intermediate is then reacted with 4-acetamidophenol to form N-[4-(acetylamino)phenyl]-4-bromoacetamide. The final step involves the reaction of N-[4-(acetylamino)phenyl]-4-bromoacetamide with 2-methylsulfonylphenylamine to form N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, or N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in a wide range of medical conditions, including arthritis, cancer, Alzheimer's disease, and cardiovascular disease. In arthritis, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to be effective in reducing pain, inflammation, and joint stiffness, while also improving physical function. In cancer, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells, as well as promoting apoptosis. In Alzheimer's disease, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to reduce inflammation and oxidative stress, which are believed to contribute to the development and progression of the disease. In cardiovascular disease, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been shown to have antiplatelet and antithrombotic effects, which can help prevent the formation of blood clots and reduce the risk of heart attack and stroke.

properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21N3O4S/c1-13-6-4-5-7-17(13)21(26(3,24)25)12-18(23)20-16-10-8-15(9-11-16)19-14(2)22/h4-11H,12H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

DJWIEJHEKRHQRU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.